(S)-3-Amino-2-(3-bromophenyl)propan-1-ol hydrochloride
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Overview
Description
(S)-3-Amino-2-(3-bromophenyl)propan-1-ol hydrochloride is a chemical compound with the molecular formula C9H13BrClNO It is a white to yellow solid that is often used in various scientific research applications due to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Amino-2-(3-bromophenyl)propan-1-ol hydrochloride typically involves the reaction of 3-bromobenzaldehyde with a suitable amine, followed by reduction and subsequent hydrochloride salt formation. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reactions are typically carried out under reflux conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-3-Amino-2-(3-bromophenyl)propan-1-ol hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amines or alcohols.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various amines or alcohols.
Scientific Research Applications
(S)-3-Amino-2-(3-bromophenyl)propan-1-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-3-Amino-2-(3-bromophenyl)propan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-1-propanol: This compound is similar in structure but lacks the amino group, making it less versatile in certain reactions.
(S)-2-Amino-2-(3-bromophenyl)propan-1-ol hydrochloride: This compound is structurally similar but differs in the position of the amino group, which can affect its reactivity and applications.
Uniqueness
(S)-3-Amino-2-(3-bromophenyl)propan-1-ol hydrochloride is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific research applications.
Properties
Molecular Formula |
C9H13BrClNO |
---|---|
Molecular Weight |
266.56 g/mol |
IUPAC Name |
(2S)-3-amino-2-(3-bromophenyl)propan-1-ol;hydrochloride |
InChI |
InChI=1S/C9H12BrNO.ClH/c10-9-3-1-2-7(4-9)8(5-11)6-12;/h1-4,8,12H,5-6,11H2;1H/t8-;/m0./s1 |
InChI Key |
GGXFBPZHJRIYQE-QRPNPIFTSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)[C@@H](CN)CO.Cl |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(CN)CO.Cl |
Origin of Product |
United States |
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